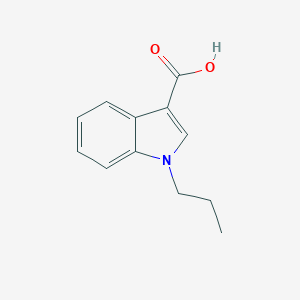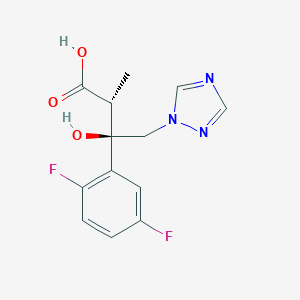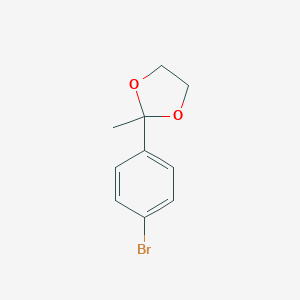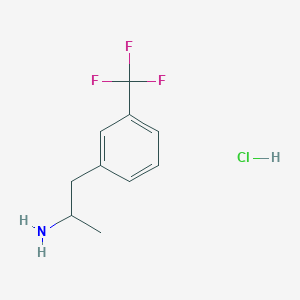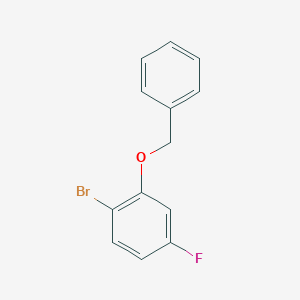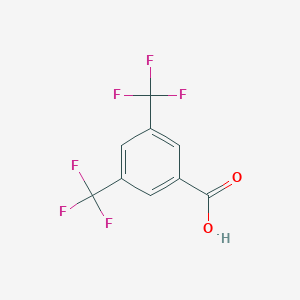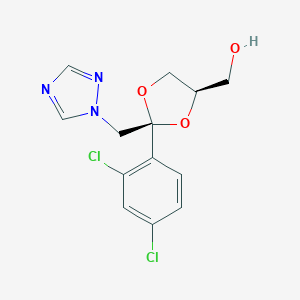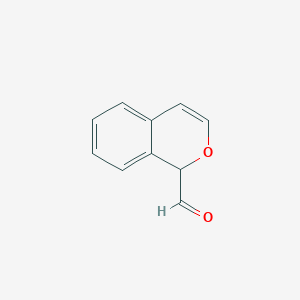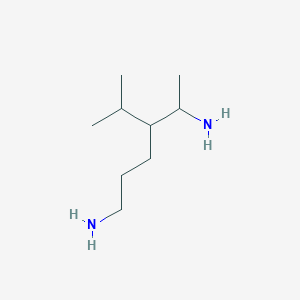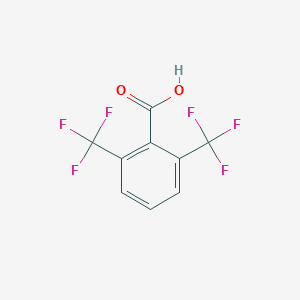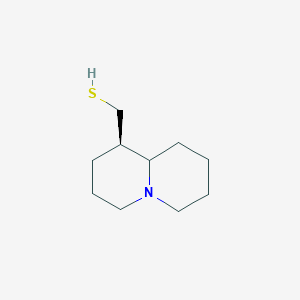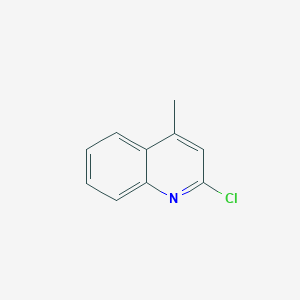
Trinexapac
Descripción general
Descripción
Trinexapac Description
Trinexapac, commonly referred to as trinexapac-ethyl (TE), is a plant growth regulator widely used in the turfgrass industry and agriculture for its ability to reduce mowing requirements and improve turf density and appearance. It acts by inhibiting gibberellin (GA) biosynthesis, which leads to a reduction in vegetative growth and can prevent lodging in crops . TE has been found to have additional benefits such as increasing seed yield in grass species by reducing lodging and optimizing the distribution of photoassimilates to reproductive organs . Moreover, TE has been associated with stress protection, which may increase its importance in the future .
Synthesis Analysis
The synthesis of trinexapac involves the chemical compound [(4-cyclopropyl-α-hydroxy-methylene)-3,5-dioxocyclohexanecarboxylic acid methyl ester]. While the detailed synthesis process is not provided in the papers, it is clear that trinexapac is a synthetic compound designed to mimic the structure of certain plant hormones and interfere with their biosynthesis .
Molecular Structure Analysis
Trinexapac's molecular structure contains a cyclohexanedione ring, which is crucial for its activity as a growth regulator. This structure is similar to that of graminicides, which suggests that it may interact with similar pathways within the plant . The molecular structure is responsible for its mode of action, which is the inhibition of gibberellin biosynthesis, a key hormone involved in plant growth .
Chemical Reactions Analysis
The primary chemical reaction associated with trinexapac is its interaction with the gibberellin biosynthesis pathway. By inhibiting this pathway, trinexapac effectively reduces the production of gibberellins, leading to shorter and sturdier plants that are less prone to lodging . Additionally, trinexapac may interact with other substances, such as adjuvants, to enhance its effectiveness or reduce the required dosage for the same effect .
Physical and Chemical Properties Analysis
Trinexapac's physical and chemical properties, such as solubility, stability, and reactivity, are not explicitly detailed in the provided papers. However, its efficacy as a plant growth regulator suggests that it is readily taken up by plants and stable enough to exert its effects before being metabolized. The method for determining trinexapac in wheat by liquid chromatography-electrospray ionization tandem mass spectrometry indicates that it can be extracted and analyzed with high specificity and accuracy, suggesting a level of stability in plant tissues .
Case Studies and Relevant Studies
Several case studies have been conducted to evaluate the effects of trinexapac on different plant species. For instance, TE has been shown to increase seed yield in annual ryegrass, with an average increase of 51% and 65% for specific treatments . In Kentucky bluegrass, TE treatment resulted in less cell membrane thermostability, indicating a potential trade-off in heat tolerance . Another study found that TE could enhance freeze-tolerance in Kentucky bluegrass by inducing the synthesis and/or accumulation of antifreeze proteins . In tall fescue, TE increased seed yield by an average of 40% over untreated controls . Additionally, TE has been shown to reduce lodging and preserve grain yield and quality in rye when applied at the correct growth stage . Lastly, research has explored the possibility of reducing the dose of trinexapac-ethyl by combining it with adjuvants, potentially lowering costs and environmental impact without sacrificing effectiveness .
Aplicaciones Científicas De Investigación
Application 1: Sugarcane Growth and Yield Enhancement
- Summary of the Application : Trinexapac-ethyl, known as Moddus, is a plant growth regulator widely used in sugarcane to boost sugar yield and improve harvest efficiency .
- Methods of Application or Experimental Procedures : The experiment involved the application of Moddus in the grand growth phase of sugarcane. It was conducted over 2 years with three different sugarcane cultivars (CP 00–1101, CP 01–1372, and CP 05–1526). Two Moddus treatments were used: an unsprayed check and a two-time application of Moddus (0.4 L ha −1 each time) at 149 and 215 days after planting .
- Results or Outcomes : The application of Moddus increased the SPAD readings (a measure of chlorophyll content) of two of the cultivars, but did not affect the third. It did not affect leaf photosynthetic rate or leaf N, but it did reduce the normalized difference vegetation index and stalk length. The application of Moddus in the grand growth phase decreased the sucrose yield of one cultivar, but increased the sucrose yield of another due to high stalk weight and commercial recoverable sucrose .
Application 2: Pesticide Risk Assessment
- Summary of the Application : Trinexapac-ethyl is evaluated as an active substance in pesticides. The European Food Safety Authority (EFSA) conducted a peer review of the initial risk assessments carried out by the competent authorities of Lithuania and Latvia .
- Methods of Application or Experimental Procedures : The peer review was conducted as required by Commission Implementing Regulation (EU) No 844/2012 . The conclusions were reached on the basis of the evaluation of the representative use of trinexapac as a plant growth regulator on barley (winter and spring) and wheat (winter) .
- Results or Outcomes : The conclusions of the EFSA following the peer review of the initial risk assessments are reported. The reliable endpoints, appropriate for use in regulatory risk assessment and the proposed maximum residue levels (MRLs), are presented .
Application 3: Seed Yield and Oil Quality Enhancement in Winter Rapeseed
- Summary of the Application : Trinexapac, along with fungicides, is used to improve the seed yield and oil quality of winter rapeseed .
- Methods of Application or Experimental Procedures : The study involved the application of Trinexapac and fungicides on two winter rapeseed cultivars, “Elektra” and “NK Fair”. The treatments were applied at two growth stages of rapeseed .
- Results or Outcomes : The application of Trinexapac and fungicides improved the growth, seed yield, and oil quality of winter rapeseed. The use of fungicides altered cellular mechanisms of plant growth .
Application 4: Turfgrass Management
- Summary of the Application : Trinexapac-ethyl is commonly used in turfgrass management to suppress the growth of grass, reducing the frequency of mowing and the amount of grass clippings .
- Methods of Application or Experimental Procedures : Trinexapac-ethyl is typically applied as a foliar spray at a rate of 0.1 to 0.2 kg/ha, depending on the species of grass . It can be applied multiple times throughout the growing season.
- Results or Outcomes : The application of Trinexapac-ethyl results in a more compact and denser turf, which can improve the aesthetic quality of the turf and its resistance to wear and tear .
Application 5: Drought Stress Mitigation in Wheat
- Summary of the Application : Trinexapac-ethyl has been used to mitigate the effects of drought stress in wheat .
- Methods of Application or Experimental Procedures : In a study, Trinexapac-ethyl was applied to wheat plants at the tillering stage, before the onset of drought stress . The drought stress was then induced by withholding water for a certain period.
- Results or Outcomes : The application of Trinexapac-ethyl improved the drought tolerance of the wheat plants, as evidenced by higher relative water content, lower electrolyte leakage, and higher photosynthetic efficiency compared to untreated plants .
Safety And Hazards
Trinexapac may cause an allergic skin reaction and may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life and is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing dust, release to the environment, and contact with skin or eyes .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c12-7-3-6(11(15)16)4-8(13)9(7)10(14)5-1-2-5/h5-6,14H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFWZNDCNBOKDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=C2C(=O)CC(CC2=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559517, DTXSID501019900 | |
| Record name | 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trinexapac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trinexapac | |
CAS RN |
104273-73-6, 143294-89-7 | |
| Record name | Trinexapac [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104273736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trinexapac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143294897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trinexapac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 4-(cyclopropylcarbonyl)-3,5-dioxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(cyclopropyl-hydroxy-methylene)-3,5-dioxo-cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRINEXAPAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112ZF04MPX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



